molecular formula C17H25NO5S B2522275 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 941995-87-5

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2522275
CAS No.: 941995-87-5
M. Wt: 355.45
InChI Key: DIHKURXXAZSDBC-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[45]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4One common method involves the reaction of 1,4-dioxaspiro[4.5]decane with appropriate sulfonyl chlorides under basic conditions to form the sulfonamide linkage . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives .

Scientific Research Applications

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxaspiro[4.5]dec-2-ylmethanol
  • N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide
  • 1,4-Dioxolane-triazaspirodecanone derivatives

Uniqueness

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide stands out due to its specific combination of a spirocyclic core and a sulfonamide group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c1-13-10-15(6-7-16(13)21-2)24(19,20)18-11-14-12-22-17(23-14)8-4-3-5-9-17/h6-7,10,14,18H,3-5,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHKURXXAZSDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2COC3(O2)CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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